molecular formula C13H6F3IN2O B1473516 5-Iodo-2-((5-(trifluoromethyl)pyridin-2-yl)oxy)benzonitrile CAS No. 1369255-12-8

5-Iodo-2-((5-(trifluoromethyl)pyridin-2-yl)oxy)benzonitrile

Cat. No. B1473516
M. Wt: 390.1 g/mol
InChI Key: WJWXTHTYRRBPLA-UHFFFAOYSA-N
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Patent
US09273054B2

Procedure details

K2CO3 (91.0 g, 0.656 mol) was added to a solution of 2-hydroxy-5-iodo-benzonitrile (80.0 g, 0.328 mol) and 2-chloro-5-tri-fluoromethyl-pyridine (60.0 g, 0.328 mol) in DMF (500 ml) was added. The reaction mixture was refluxed overnight, filtered and concentrated. Purification via FC (PE/EtOAc=10/1) afforded the title product as a white solid (120 g).
Name
Quantity
91 g
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O-])([O-])=O.[K+].[K+].[OH:7][C:8]1[CH:15]=[CH:14][C:13]([I:16])=[CH:12][C:9]=1[C:10]#[N:11].Cl[C:18]1[CH:23]=[CH:22][C:21]([C:24]([F:27])([F:26])[F:25])=[CH:20][N:19]=1>CN(C=O)C>[I:16][C:13]1[CH:14]=[CH:15][C:8]([O:7][C:18]2[CH:23]=[CH:22][C:21]([C:24]([F:27])([F:26])[F:25])=[CH:20][N:19]=2)=[C:9]([CH:12]=1)[C:10]#[N:11] |f:0.1.2|

Inputs

Step One
Name
Quantity
91 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
80 g
Type
reactant
Smiles
OC1=C(C#N)C=C(C=C1)I
Name
Quantity
60 g
Type
reactant
Smiles
ClC1=NC=C(C=C1)C(F)(F)F
Name
Quantity
500 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification via FC (PE/EtOAc=10/1)

Outcomes

Product
Name
Type
product
Smiles
IC=1C=CC(=C(C#N)C1)OC1=NC=C(C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 120 g
YIELD: CALCULATEDPERCENTYIELD 93.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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